molecular formula C14H15N3O2S2 B7679718 N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-N-prop-2-ynylethanesulfonamide

N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-N-prop-2-ynylethanesulfonamide

Cat. No. B7679718
M. Wt: 321.4 g/mol
InChI Key: KZNYNMQIRJTZQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-N-prop-2-ynylethanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of sulfonamide derivatives and is commonly referred to as PTIO.

Mechanism of Action

PTIO works by scavenging nitric oxide, which is a highly reactive molecule that plays a vital role in various physiological processes. By scavenging nitric oxide, PTIO can modulate the activity of various enzymes and signaling pathways that are involved in these processes.
Biochemical and Physiological Effects:
PTIO has been shown to have a wide range of biochemical and physiological effects, including the modulation of blood pressure, the regulation of neurotransmitter release, and the inhibition of cell proliferation. Additionally, PTIO has been shown to have anti-inflammatory properties and may be useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using PTIO in laboratory experiments is its high selectivity for nitric oxide. This selectivity allows researchers to study the specific role of nitric oxide in various biological processes without interference from other reactive molecules. However, PTIO also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on PTIO, including the development of new synthesis methods to improve its solubility and reduce its toxicity. Additionally, PTIO may have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Future research may also focus on the development of new derivatives of PTIO with enhanced selectivity and potency.

Synthesis Methods

PTIO can be synthesized using various methods, including the reaction of 2-azido-1,3,4-thiadiazole with phenylacetylene in the presence of copper (I) iodide. The resulting compound is then reacted with chloroethylsulfonamide to form PTIO.

Scientific Research Applications

PTIO has been extensively studied for its potential applications in various scientific fields, including neuroscience, biochemistry, and pharmacology. One of the primary applications of PTIO is as a nitric oxide scavenger, which makes it an essential tool for studying the role of nitric oxide in various biological processes.

properties

IUPAC Name

N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-N-prop-2-ynylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S2/c1-3-10-17(21(18,19)4-2)11-13-15-16-14(20-13)12-8-6-5-7-9-12/h1,5-9H,4,10-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNYNMQIRJTZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(CC#C)CC1=NN=C(S1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.